molecular formula C2H2B10 B1425697 p-Carborane CAS No. 20644-12-6

p-Carborane

Cat. No. B1425697
CAS RN: 20644-12-6
M. Wt: 134.2 g/mol
InChI Key: CFNUZRMHHJZBOM-UHFFFAOYSA-N
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Description

p-Carborane is a type of boron cluster, which is an alternative to conventional (poly)cyclic organic frameworks . It is known for its high thermal stability, unique 3D structure and aromaticity, kinetic inertness to metabolism, and ability to engage in unusual types of intermolecular interactions, such as dihydrogen bonds, with biological receptors . These properties make p-Carborane a promising candidate for various applications, including as precursors for liquid crystals, nonlinear optical (NLO) materials, and as boron-rich carriers for cancer treatment and diagnosis in Boron Neutron Capture Therapy (BNCT) .


Synthesis Analysis

The synthesis of p-Carborane involves exploiting the different reactivities of the twelve vertices of o-, m-, and p-carboranes . For example, trisubstituted carboranes were systematically designed and synthesized to cover all directions in chemical space .


Molecular Structure Analysis

The unique electronic properties of boron, including its ability to form strong covalent bonds with carbon, has enabled an exciting opportunity to explore numerous biological and therapeutic applications of compounds containing this group 13 element . The structure of p-Carborane is three-dimensional, which allows it to interact with other molecules to construct complex biological networks and systems .


Chemical Reactions Analysis

p-Carborane has been used in various chemical reactions. For instance, it has been used in the synthesis of significant inhibitors of hypoxia-inducible factor transcriptional activity . It has also been used in the synthesis of anti-rabies virus activity compounds .


Physical And Chemical Properties Analysis

p-Carborane is known for its high thermal stability, unique 3D structure and aromaticity, and kinetic inertness to metabolism . These properties make it a promising candidate for various applications, including as precursors for liquid crystals, nonlinear optical (NLO) materials, and as boron-rich carriers for cancer treatment and diagnosis in Boron Neutron Capture Therapy (BNCT) .

Scientific Research Applications

Carborane Chemistry in Drug Discovery and Molecular Imaging

p-Carborane plays a significant role in the field of medicinal chemistry, extending into areas of drug discovery, molecular imaging, and targeted radionuclide therapy. It offers a broad range of applications due to its unique properties, contributing to recent advances in these fields (Armstrong & Valliant, 2007).

Medicinal Applications of Carboranes

Traditionally central to boron neutron capture therapy (BNCT), carboranes have evolved to facilitate the preparation of inorganic pharmaceuticals and biological probes. This expansion in utility underscores the versatility of carboranes in medicinal chemistry, including the synthesis and testing of new BNCT agents (Valliant et al., 2002).

Carborane-Conjugated Nanoparticles in Chemoradiotherapy

Carborane-conjugated copolymer nanoparticles have been designed for delivering anticancer drugs in combination with BNCT. These nanoparticles demonstrate the potential for improved therapeutic effects and reduced systemic toxicity in cancer treatment (Xiong et al., 2015).

Carboranes in Organic Synthesis and Material Science

Carboranes are increasingly used in organic synthesis, radionuclide handling, drug design, heat-resistant polymers, cancer therapy, nanomaterials, catalysis, and electronic devices. Their unique attributes are being exploited for targeted purposes both in laboratory settings and wider applications (Grimes, 2015).

Carboranes as CNS Modifiers

In the context of neuroscience, carboranes have shown potential as inhibitors of the P2X7 receptor. This application illustrates carboranes' capacity to modify central nervous system (CNS) activity, demonstrating their potential in treating conditions like depression (Wilkinson et al., 2014).

Carboranes as Unique Pharmacophores

Icosahedral carboranes are emerging as valuable compounds in drug design, offering "new keys for old locks" in therapeutic substrates. Their hydrophobic clusters have potential in exploring challenging therapeutic areas (Stockmann et al., 2019).

Optoelectronic Properties of Carboranes

Carboranes affect the luminescent properties of semiconducting polymers, demonstrating significant potential in the development of polymer light-emitting diodes and transistors. This application highlights their role in the field of electronic polymer applications (Davis et al., 2012).

Gene Expression Impact in Cancer Cells

Carboranes have shown a capacity to induce unique changes in gene expression profiles, particularly in cancer cells. This aspect underlines the potential for carboranes to influence cellular behavior beyond conventional therapeutic applications (He et al., 2018).

Boron Chemistry in Drug Discovery

Carboranes, as a class of organometallic compounds, have numerous applications in medicinal chemistry, especially in the context of boron neutron capture therapy for cancer treatment. Their unique composition and properties make them attractive for drug development (Ali et al., 2020).

Transition Metal Mediated Functionalization

Carboranes' functionalization via transition metal catalysis has been a focus of recent research. This approach aims to enhance the utility of carboranes as building blocks in various scientific domains (Quan & Xie, 2019).

Future Directions

The discovery and exploitation of new molecular entities for medical and biological applications will necessarily involve voyaging into previously unexplored regions of chemical space . The high thermal stability, unique 3D structure and aromaticity, kinetic inertness to metabolism, and ability to engage in unusual types of intermolecular interactions, such as dihydrogen bonds, with biological receptors make carboranes exquisite frameworks in the design of probes for chemical biology, novel drug candidates, and biomolecular imaging agents . This suggests that p-Carborane has a promising future in medicinal chemistry and chemical biology.

properties

InChI

InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNUZRMHHJZBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2B10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Carborane

CAS RN

20644-12-6
Record name 1,12-Dicarba-closo-dodecaborane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1,410
Citations
S Papetti, TL Heying - Journal of the American Chemical Society, 1964 - ACS Publications
Two of the three possible geometrical isomers for the icosahedral carborane system, 1 carborane {ortho) and neocarborane {meta), have been reported2-6 and variously studied. …
Number of citations: 140 pubs.acs.org
IP Beletskaya, VI Bregadze, VA Ivushkin… - Journal of …, 2004 - Elsevier
… Substitution of iodine in 9-I-m-carborane and 2-I-p-carborane … leads in the case of p-carborane to a moderate yield of cross-… 2-I-p-carborane a 57% yield of 2-(pyridyl-2)-p-carborane was …
Number of citations: 52 www.sciencedirect.com
X Yang, W Jiang, CB Knobler… - Journal of the American …, 1992 - ACS Publications
… of tetrameric p-carborane and the crystal structure of bis(tri-«-butylsilyl)tetra-p-carborane. Our … Accordingly, we attempted to prepare the tetrameric p-carborane in a single reaction by …
Number of citations: 186 pubs.acs.org
W Jiang, DE Harwell, MD Mortimer… - Inorganic …, 1996 - ACS Publications
… of a tetrameric p-carborane derivative in which icosahedral p-carborane molecules function … Our continuing interest in this area has led us to search for new types of p-carborane-based …
Number of citations: 83 pubs.acs.org
JC Thomas, I Boldog, HS Auluck… - Chemistry of …, 2015 - ACS Publications
The p-carborane cluster analogue of p-mercaptobenzoic acid, 1-HS-12-COOH-1,12-C 2 B 10 H 10 , has been synthesized and characterized using nuclear magnetic resonance …
Number of citations: 30 pubs.acs.org
F Scholz, HG Nothofer, JM Wessels… - The Journal of …, 2011 - ACS Publications
… ) angle of different p-carborane domains on a single Au(111) … random azimuthal orientations of the p-carborane overlayer. … and charge distribution of p-carborane compounds, maybe …
Number of citations: 22 pubs.acs.org
S Fujii, R Sekine, A Kano, H Masuno… - Bioorganic & Medicinal …, 2014 - Elsevier
… We recently developed novel non-secosteroidal VDR agonists based on p-carborane (an icosahedral carbon-containing boron cluster) as a hydrophobic core structure. Here, we report …
Number of citations: 28 www.sciencedirect.com
P Dozzo, RA Kasar, SB Kahl - Inorganic chemistry, 2005 - ACS Publications
… , high-yield method for the preparation of the three isomeric C-monoformyl compounds, which is also applicable to the synthesis of the C,C-diformyl derivatives of m- and p-carborane. …
Number of citations: 34 pubs.acs.org
JJ Peterson, YC Simon, EB Coughlin… - Chemical …, 2009 - pubs.rsc.org
… polymerized it to provide a polyfluorene based polymer with p-carborane directly in the conjugated backbone. The p-carborane cage acts to increase T g and thermal properties while …
Number of citations: 42 pubs.rsc.org
DC Busby, MF Hawthorne - Inorganic Chemistry, 1982 - ACS Publications
Conclusions This study of the energetics for cation migration in LiAlF4 and MgAlF5 indicates that no metastable states for the face-or corner-bridged structures are likely to exist because …
Number of citations: 67 pubs.acs.org

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